

# Application Notes and Protocols for UBX1325 Testing in Streptozotocin-Induced Retinopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UBX1325   |           |
| Cat. No.:            | B10861950 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss globally, characterized by progressive damage to the retinal microvasculature. Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a key contributor to the pathogenesis of DR. Senescent cells accumulate in the diabetic retina and secrete a pro-inflammatory, pro-angiogenic, and profibrotic secretome, known as the senescence-associated secretory phenotype (SASP), which drives retinal vascular dysfunction.

**UBX1325** is a first-in-class senolytic agent, a small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), which is essential for the survival of senescent cells.[1][2] By selectively eliminating senescent cells, **UBX1325** aims to halt or reverse the progression of diabetic retinopathy. Preclinical studies have demonstrated that **UBX1325** can reduce retinal vascular leakage and improve retinal function in models of retinopathy.[3][4]

These application notes provide detailed protocols for utilizing the streptozotocin (STZ)-induced model of diabetic retinopathy in rodents to evaluate the efficacy of **UBX1325**. The STZ model is a widely used and well-characterized model that recapitulates many of the key features of human diabetic retinopathy, including hyperglycemia-induced retinal vascular leakage, inflammation, and neuronal dysfunction.[5]



### Preclinical Efficacy of UBX1325 in STZ-Induced Retinopathy

Preclinical studies have demonstrated the potential of **UBX1325** to ameliorate key pathological features of diabetic retinopathy in the STZ-induced mouse model. Intravitreal administration of UBX1325 has been shown to significantly reduce retinal vascular permeability and improve retinal function as measured by electroretinography.[3]

Table 1: Effect of UBX1325 on Retinal Vascular Leakage in STZ-Induced Diabetic Mice

| Treatment Group | Outcome Measure                  | Result           | Reference |
|-----------------|----------------------------------|------------------|-----------|
| STZ + Vehicle   | Retinal Vascular<br>Permeability | Baseline (100%)  | [3]       |
| STZ + UBX1325   | Retinal Vascular<br>Permeability | 78-90% reduction | [3]       |

Table 2: Effect of UBX1325 on Retinal Function (Electroretinography) in STZ-Induced Diabetic Mice

| Treatment Group | ERG Parameter    | Result                                    | Reference |
|-----------------|------------------|-------------------------------------------|-----------|
| STZ + Vehicle   | a-wave amplitude | Reduced compared to non-diabetic controls | [3]       |
| STZ + UBX1325   | a-wave amplitude | Improved compared to vehicle-treated      | [3]       |
| STZ + Vehicle   | b-wave amplitude | Reduced compared to non-diabetic controls | [3]       |
| STZ + UBX1325   | b-wave amplitude | Improved compared to vehicle-treated      | [3]       |

Table 3: Effect of **UBX1325** on Retinal Apoptosis in STZ-Induced Diabetic Retinopathy (Hypothetical Data)



| Treatment Group      | Outcome Measure                                | Result (Hypothetical) |
|----------------------|------------------------------------------------|-----------------------|
| STZ + Vehicle        | Number of TUNEL-positive cells/retinal section | 50 ± 8                |
| STZ + UBX1325        | Number of TUNEL-positive cells/retinal section | 25 ± 5                |
| Non-Diabetic Control | Number of TUNEL-positive cells/retinal section | 5 ± 2                 |

### **Experimental Protocols**

# I. Induction of Diabetic Retinopathy using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice using multiple low-dose injections of streptozotocin, a method known to cause pancreatic  $\beta$ -cell destruction and subsequent hyperglycemia.[6][7]

#### Materials:

- Streptozotocin (STZ)
- Sterile 0.1 M sodium citrate buffer (pH 4.5)
- Sterile 0.9% saline
- Insulin syringes (28-30 gauge)
- Glucometer and test strips
- Warming pad

#### Procedure:

• Preparation of STZ Solution: Immediately before use, dissolve STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.



- Animal Handling: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week before the experiment.
- Fasting: Fast the mice for 4-6 hours before the first STZ injection. Provide water ad libitum.
- STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight for five consecutive days.
- Control Group: Inject an equivalent volume of citrate buffer to the control group of mice.
- Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72
  hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose
  levels ≥ 250 mg/dL are considered diabetic.
- Animal Welfare: Monitor the health of the animals daily. Provide supportive care as needed, such as soft food and hydrogel packs, to mitigate weight loss and dehydration.

#### II. Intravitreal Administration of UBX1325

This protocol details the procedure for a single intravitreal injection of **UBX1325** into the mouse eye.

#### Materials:

- UBX1325 solution (formulated in a vehicle compatible with ocular injection)
- 33-gauge Hamilton syringe with a beveled needle
- Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
- Pupil dilator (e.g., 1% tropicamide)
- Surgical microscope
- Sterile eye wash



- Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, IP).
- Pupil Dilation and Anesthesia: Apply one drop of topical pupil dilator and one drop of topical anesthetic to the eye receiving the injection.
- Positioning: Place the anesthetized mouse on a stereotaxic frame or a custom-made holder under a surgical microscope.
- Injection:
  - Using a 33-gauge Hamilton syringe, carefully puncture the sclera approximately 1 mm posterior to the limbus, avoiding the lens and major blood vessels.
  - Slowly inject 1 μL of the UBX1325 solution into the vitreous cavity.
  - Hold the needle in place for 30 seconds to prevent reflux.
  - Slowly withdraw the needle.
- Post-operative Care: Apply a topical antibiotic ointment to the injected eye. Monitor the animal until it has fully recovered from anesthesia.

# III. Assessment of Retinal Vascular Leakage by Fluorescein Angiography

This protocol describes the in vivo imaging of retinal vasculature and the assessment of vascular leakage using fluorescein angiography.[8][9]

#### Materials:

- Fundus camera system for small animals
- 10% sodium fluorescein solution
- Anesthetic
- Pupil dilator



#### Procedure:

- Animal Preparation: Anesthetize the mouse and dilate its pupils as described in the intravitreal injection protocol.
- Baseline Imaging: Obtain baseline fundus images before fluorescein injection.
- Fluorescein Injection: Administer 10% sodium fluorescein via IP injection (10  $\mu$ L/g body weight).
- Image Acquisition: Acquire a series of fundus images at early (1-2 minutes) and late (5-10 minutes) phases after fluorescein injection.
- Image Analysis:
  - Qualitatively assess for fluorescein leakage from retinal vessels, which appears as diffuse hyperfluorescence in the late-phase images.
  - Quantify the area and intensity of leakage using image analysis software. Compare the leakage between UBX1325-treated and vehicle-treated groups.

# IV. Evaluation of Retinal Function by Electroretinography (ERG)

This protocol outlines the procedure for recording full-field ERG to assess the function of different retinal cell types.[10]

#### Materials:

- · ERG recording system with a Ganzfeld dome
- Contact lens electrodes for mice
- Reference and ground electrodes
- Anesthetic
- Pupil dilator



#### Topical lubricant

#### Procedure:

- Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the ERG recording.
- Animal Preparation: Under dim red light, anesthetize the mouse and dilate its pupils. Place the mouse on a heated platform to maintain body temperature.
- Electrode Placement:
  - Place a contact lens electrode on the cornea with a drop of methylcellulose.
  - Insert a reference electrode under the skin of the forehead and a ground electrode under the skin of the tail.
- Recording:
  - Place the mouse inside the Ganzfeld dome.
  - Record scotopic (dark-adapted) ERG responses to a series of increasing flash intensities.
  - After a period of light adaptation (typically 10 minutes), record photopic (light-adapted)
     ERG responses.
- Data Analysis:
  - Measure the amplitude and implicit time of the a-wave (photoreceptor response) and bwave (bipolar and Müller cell response).
  - Analyze oscillatory potentials, which reflect inner retinal activity.
  - Compare the ERG parameters between experimental groups.

## V. Immunohistochemistry for Senescence and Apoptosis Markers

#### Methodological & Application





This protocol describes the staining of retinal cryosections to detect markers of cellular senescence (p16INK4a) and apoptosis.[11][12]

#### Materials:

- 4% paraformaldehyde (PFA) in PBS
- 30% sucrose in PBS
- Optimal cutting temperature (OCT) compound
- Cryostat
- Primary antibodies (e.g., anti-p16INK4a)
- Fluorescently-labeled secondary antibodies
- · DAPI for nuclear counterstaining
- Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
- · Mounting medium

- Tissue Preparation:
  - Euthanize the mouse and enucleate the eyes.
  - Fix the eyes in 4% PFA for 2-4 hours at 4°C.
  - Cryoprotect the eyes by incubating in 30% sucrose overnight at 4°C.
  - Embed the eyes in OCT compound and freeze on dry ice.
- Sectioning: Cut 10-12  $\mu$ m thick retinal sections using a cryostat and mount them on charged slides.
- Staining:



- Wash the sections with PBS.
- Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
- Block with blocking solution for 1 hour at room temperature.
- Incubate with the primary antibody (e.g., anti-p16INK4a) overnight at 4°C.
- Wash with PBS.
- Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
- Counterstain with DAPI for 5 minutes.
- Wash with PBS and mount with mounting medium.
- Imaging and Analysis:
  - Visualize the sections using a fluorescence microscope.
  - Quantify the number of p16INK4a-positive cells in different retinal layers.

# VI. Senescence-Associated $\beta$ -Galactosidase (SA- $\beta$ -gal) Staining

This protocol is for the detection of SA- $\beta$ -gal activity, a widely used biomarker for senescent cells, in retinal whole mounts.

#### Materials:

- SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
- Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
- PBS



- Retina Dissection: Euthanize the mouse and enucleate the eyes. Dissect the retina in cold PBS.
- Fixation: Fix the retinal whole mounts in fixation solution for 15-20 minutes at room temperature.
- Washing: Wash the retinas three times with PBS.
- Staining: Incubate the retinas in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
- Imaging: Mount the stained retinas on a slide and image using a bright-field microscope.
   Senescent cells will appear blue.
- Quantification: Count the number of blue-stained cells per unit area.

### VII. TUNEL Assay for Apoptosis Detection

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells in retinal sections.

#### Materials:

- TUNEL assay kit (commercially available)
- Proteinase K
- DAPI
- · Mounting medium

- Tissue Preparation: Prepare retinal cryosections as described in the immunohistochemistry protocol.
- Permeabilization: Incubate the sections with Proteinase K (20  $\mu$ g/mL) for 10-15 minutes at room temperature.



- TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL reaction. This
  typically involves incubating the sections with a mixture of terminal deoxynucleotidyl
  transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified
  chamber.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with mounting medium.
- Imaging and Analysis:
  - Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
  - Quantify the number of TUNEL-positive cells in the different retinal layers.

# Signaling Pathways and Experimental Workflow Signaling Pathways in STZ-Induced Retinal Senescence

Hyperglycemia in the STZ model induces cellular senescence in the retina through multiple interconnected pathways. Key signaling cascades include the activation of the p53/p21 and p16INK4a/pRB tumor suppressor pathways, which lead to cell cycle arrest. Additionally, hyperglycemia-induced oxidative stress and DNA damage can activate the cGAS-STING pathway, which further promotes senescence and inflammation.[1][2] **UBX1325**, by inhibiting the pro-survival protein Bcl-xL, selectively induces apoptosis in these senescent cells.



### Induction of Senescence Streptozotocin (STZ) Hyperglycemia Oxidative Stress & DNA Damage p53 / p21 Pathway cGAS-STING Pathway Cell Cycle Arrest Senolytic Intervention UBX1325 Senescent Retinal Cell relies on for survival Bcl-xL Inhibition Apoptosis of Senescent Cell

#### Signaling Pathways in STZ-Induced Retinal Senescence and UBX1325 Action

Click to download full resolution via product page



Caption: Signaling pathways in STZ-induced retinal senescence and the mechanism of action of **UBX1325**.

### **Experimental Workflow for UBX1325 Testing**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **UBX1325** in the STZ-induced diabetic retinopathy model.



#### Experimental Workflow for UBX1325 Testing



Click to download full resolution via product page



Caption: A typical experimental workflow for testing **UBX1325** in STZ-induced diabetic retinopathy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Senolytics in the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. modernretina.com [modernretina.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histopathological changes in retinas and F-ERG features of streptozotocin-induced diabetic rats treated with ozone PMC [pmc.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A quick protocol for the preparation of mouse retinal cryosections for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UBX1325 Testing in Streptozotocin-Induced Retinopathy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#streptozotocin-induced-retinopathy-models-for-ubx1325-testing]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com